Bioactivity Inventory Status: Publicly Available Target Engagement Data vs. Analog Benchmark
As recorded in the ZINC database, no target activity is reported for 3-(2-cyclopentylacetamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide [1]. In contrast, a structurally related benzofuran-2-carboxamide, KL-1156, displays nanomolar NF-κB inhibitory activity (IC50 0.18 μM) in LPS-stimulated RAW 264.7 macrophage cells [2]. This difference highlights that the target compound's bioactivity profile is undefined, making it a potential discovery tool but not a substitute for a validated probe.
| Evidence Dimension | Bioactivity annotation status |
|---|---|
| Target Compound Data | No known target activity reported |
| Comparator Or Baseline | KL-1156 (benzofuran-2-carboxamide analog) IC50 0.18 μM (NF-κB inhibition) |
| Quantified Difference | Not applicable (target compound uncharacterized) |
| Conditions | Public database records (ZINC) vs. NF-κB reporter assay in RAW 264.7 cells |
Why This Matters
Defines the compound as a structurally novel but functionally uncharacterized entity, requiring de novo profiling if used in target-based assays.
- [1] ZINC Database. ZINC4719174. Available at: https://zinc.docking.org/substances/ZINC4719174/ View Source
- [2] Choi M, Jo H, Park HJ, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorg Med Chem Lett. 2015;25(12):2545-2550. PubMed ID: 25953156. View Source
